
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. This protein plays a critical role in inhibiting apoptosis, or programmed cell death, in cancer cells. Venetoclax has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) in patients with a specific genetic mutation.
Wirkmechanismus
Venetoclax binds to the hydrophobic groove of BCL-2, thereby preventing it from inhibiting apoptosis. This leads to the activation of caspases, which are enzymes that cleave proteins and trigger the death of the cancer cell. Venetoclax has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cytarabine and rituximab.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This leads to a reduction in tumor burden and an improvement in overall survival. However, Venetoclax can also cause side effects, such as neutropenia, thrombocytopenia, anemia, and infections.
Vorteile Und Einschränkungen Für Laborexperimente
Venetoclax has several advantages for use in lab experiments. It is highly selective for BCL-2 and has a well-defined mechanism of action. It can also be used in combination with other chemotherapeutic agents to enhance their efficacy. However, Venetoclax has some limitations, such as its high cost and the need for genetic testing to identify patients who are likely to respond to treatment.
Zukünftige Richtungen
There are several future directions for the development and use of Venetoclax. One area of research is the identification of biomarkers that can predict response to treatment. Another area of research is the development of combination therapies that can enhance the efficacy of Venetoclax. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of Venetoclax in other types of cancer.
Synthesemethoden
The synthesis of Venetoclax involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with cyclobutanone to form a chiral intermediate. This intermediate is then reacted with cyanide to form the nitrile, which is subsequently reduced to the corresponding amine. The amine is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with the appropriate amine to form the final product.
Wissenschaftliche Forschungsanwendungen
Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). In vitro studies have shown that Venetoclax selectively induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This makes it a promising candidate for targeted cancer therapy.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-11-5-2-1-4-10(11)13-8-12(19-21-13)14(20)18-15(9-17)6-3-7-15/h1-2,4-5,8H,3,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTMVBSVZNKNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

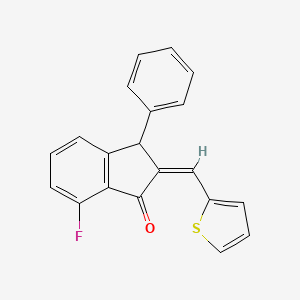
![2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide](/img/structure/B2757720.png)
![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)
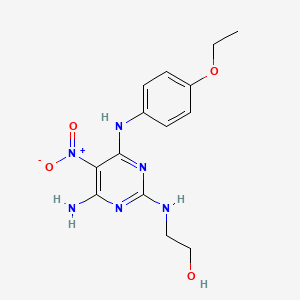


![N-butyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2757725.png)
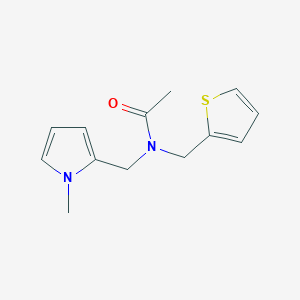
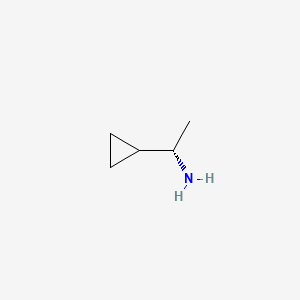
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2757730.png)
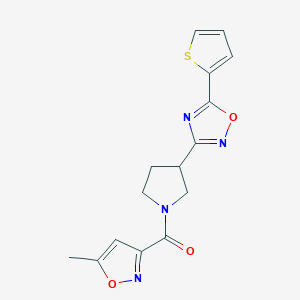
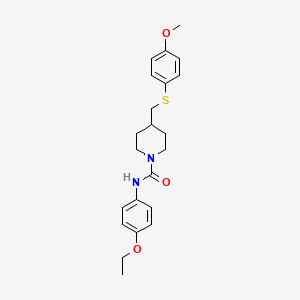
![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)
![Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2757740.png)